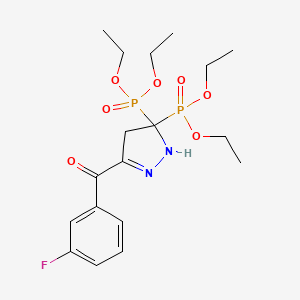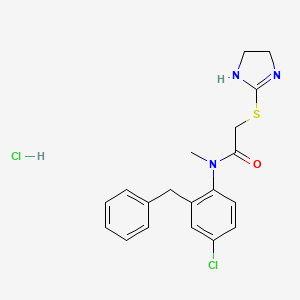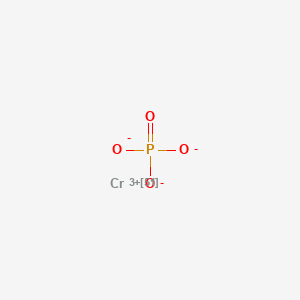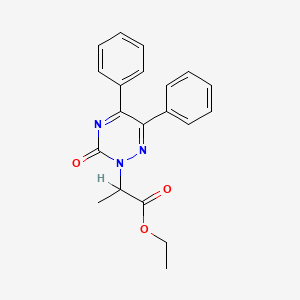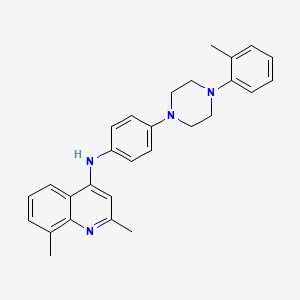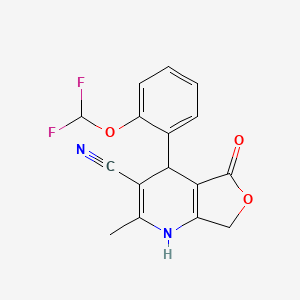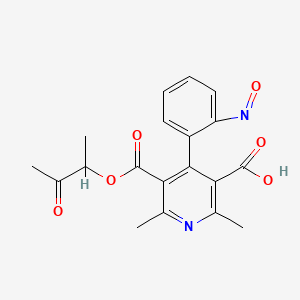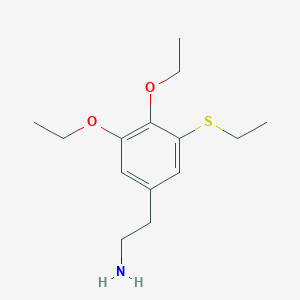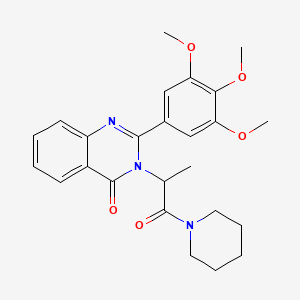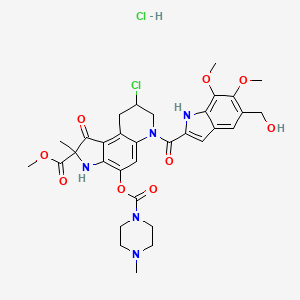
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Its intricate structure combines a quinoline ring system with a pyrrolo ring, making it a fascinating target for research.
Méthodes De Préparation
The synthesis of this compound involves several steps, and industrial production methods vary
-
Quinoline Formation: : The quinoline ring is formed via cyclization of an appropriate precursor. Common starting materials include aniline derivatives and aldehydes. Acid-catalyzed condensation reactions lead to the quinoline scaffold.
-
Pyrrolo Ring Introduction: : The pyrrolo ring is introduced through a series of reactions, often involving nucleophilic substitution or cyclization. Key steps include the addition of amines and subsequent cyclization.
-
Functional Group Installations: : The chloro, methyl, and carbonyl groups are incorporated using appropriate reagents and conditions. Protecting groups may be necessary during these transformations.
Analyse Des Réactions Chimiques
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid undergoes various reactions:
Oxidation: The carbonyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group or other substituents can yield different derivatives.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Cyclization: Intramolecular cyclization reactions play a crucial role in forming the pyrrolo ring.
Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid.
Applications De Recherche Scientifique
Researchers explore this compound’s potential in various fields:
Medicine: Its unique structure suggests potential as an anticancer agent or kinase inhibitor.
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with cellular targets sheds light on biological processes.
Mécanisme D'action
The compound likely exerts its effects by interfering with specific molecular pathways. Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with quinoline and pyrrolo moieties share some similarities. Notable examples include quinoline-based antimalarials and pyrroloquinoline quinone (PQQ), a cofactor in redox reactions.
: Reference 1 (if available) : Reference 2 (if available)
Propriétés
Numéro CAS |
140447-71-8 |
|---|---|
Formule moléculaire |
C32H37Cl2N5O9 |
Poids moléculaire |
706.6 g/mol |
Nom IUPAC |
methyl 8-chloro-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-1-oxo-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H36ClN5O9.ClH/c1-32(30(42)46-5)28(40)23-19-12-18(33)14-38(21(19)13-22(25(23)35-32)47-31(43)37-8-6-36(2)7-9-37)29(41)20-11-16-10-17(15-39)26(44-3)27(45-4)24(16)34-20;/h10-11,13,18,34-35,39H,6-9,12,14-15H2,1-5H3;1H |
Clé InChI |
XUAVBRZAPXALKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)CO)Cl)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



